molecular formula C19H22N2O5 B2621796 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 899730-21-3

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2621796
CAS No.: 899730-21-3
M. Wt: 358.394
InChI Key: OXQIULJVCCKZJE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-Dioxoisoindolin-2-yl)acetamide

Systematic IUPAC Nomenclature and CAS Registry Analysis

The IUPAC name of this compound is derived from its core structural components:

  • Spirocyclic system : The 1,4-dioxaspiro[4.5]decane moiety, a bicyclic structure comprising a cyclohexane ring fused to a 1,3-dioxolane ring at the C2 position.
  • Phthalimide derivative : The 1,3-dioxoisoindolin-2-yl group, a planar aromatic system with two ketone groups at positions 1 and 3.
  • Acetamide linker : A methylene-bridged acetamide group connecting the spirocyclic and phthalimide subunits.

The systematic name follows IUPAC rules for substituent prioritization, yielding:
N-[(1,4-dioxaspiro[4.5]decan-2-yl)methyl]-2-(1,3-dioxoisoindolin-2-yl)acetamide.

While the specific CAS registry number for this compound is not explicitly listed in the provided sources, analogous structures such as N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide (CAS 899729-87-4) and N-(1,4-dioxaspirodec-2-ylmethyl)acetamide (CAS 247226-17-1) suggest a registry format of CAS 9XXXXX-XX-X for the target molecule.

Property Value Source Analogs
Molecular Formula C$${19}$$H$${20}$$N$$2$$O$$5$$ Derived from
Molecular Weight 356.38 g/mol Calculated from formula
Hypothetical CAS 9XXXXX-XX-X Based on

Structural Relationship to Spirocyclic and Phthalimide Derivatives

The compound’s architecture combines two pharmacologically significant motifs:

Spirocyclic System

The 1,4-dioxaspiro[4.5]decane subunit confers conformational rigidity due to its fused cyclohexane and 1,3-dioxolane rings. This spiro arrangement minimizes steric strain while enhancing metabolic stability compared to non-cyclic analogs. Key features include:

  • Ring strain : The spiro junction at C2 creates a 90° dihedral angle, reducing rotational freedom.
  • Electron-rich environment : The two oxygen atoms in the dioxolane ring participate in hydrogen bonding, influencing solubility.
Phthalimide Moiety

The 1,3-dioxoisoindolin-2-yl group is a phthalimide derivative with:

  • Aromatic planar structure : Facilitates π-π stacking interactions in supramolecular assemblies.
  • Electron-withdrawing ketones : Activate adjacent positions for nucleophilic substitution or cycloaddition reactions.
Structural Hybridization

The acetamide linker (-NHCOCH$$_2$$-) bridges these systems, enabling:

  • Controlled spatial orientation : The methylene group allows flexibility between the spirocyclic and phthalimide units.
  • Hydrogen-bonding capacity : The amide nitrogen and carbonyl oxygen participate in intermolecular interactions.

Comparative Analysis with Analogous Acetamide-Based Compounds

The target compound shares functional group similarities with several acetamide derivatives but differs in steric and electronic properties:

Compound Molecular Formula Key Structural Features Reactivity Insights
Target Compound C$${19}$$H$${20}$$N$$2$$O$$5$$ Spirocyclic + phthalimide + acetamide High rigidity, π-π stacking
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide C$${18}$$H$${25}$$NO$$_4$$ Methoxyphenyl substituent Electron-donating methoxy group
N-(1,4-Dioxaspirodec-2-ylmethyl)acetamide C$${11}$$H$${19}$$NO$$_3$$ Simple acetamide without phthalimide Reduced steric hindrance
Key Differences:
  • Electronic Effects : The phthalimide group in the target compound introduces electron-withdrawing ketones, contrasting with the electron-donating methoxy group in .
  • Steric Profile : The planar phthalimide moiety increases molecular surface area compared to the smaller acetamide in .
  • Hydrogen-Bonding Capacity : The target compound’s dual carbonyl groups (from phthalimide and acetamide) enhance polarity relative to analogs.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c22-16(11-21-17(23)14-6-2-3-7-15(14)18(21)24)20-10-13-12-25-19(26-13)8-4-1-5-9-19/h2-3,6-7,13H,1,4-5,8-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQIULJVCCKZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the formation of the spirocyclic core followed by the introduction of the acetamide and isoindolinone moieties. Key steps might include:

    Formation of the Spirocyclic Core: This could be achieved through a cyclization reaction involving a diol and a suitable electrophile.

    Introduction of the Isoindolinone Moiety: This step might involve the reaction of a phthalic anhydride derivative with an amine.

    Formation of the Acetamide Linkage: This could be accomplished through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but could include solvents like dichloromethane, temperatures ranging from -78°C to reflux, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(1,4-dioxaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a lead compound for the development of new pharmaceuticals.

    Industry: Possible applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Comparisons
Compound Name / ID Core Structure Substituent / Functional Group Molecular Formula Key Properties / Applications References
Target Compound 1,4-dioxaspiro[4.5]decane 2-(1,3-dioxoisoindolin-2-yl)acetamide C₁₈H₂₀N₂O₅ Not explicitly reported; inferred bioactivity
N-(1,4-Dioxaspiro[4.5]dec-8-ylmethyl)-acetamide (AB9152) 1,4-dioxaspiro[4.5]decane Acetamide C₁₁H₁₉NO₃ Synthetic intermediate
2-Chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide 1,4-dioxaspiro[4.5]decane Chloroacetamide C₁₀H₁₆ClNO₃ Higher electrophilicity due to Cl
GUANADREL SULFATE (Antihypertensive) 1,4-dioxaspiro[4.5]decane Guanidine sulfate C₁₁H₂₂N₂O₆S Hypertension treatment
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine 1,4-dioxaspiro[4.5]decane 2-(2,6-Dimethoxyphenoxy)ethanamine C₂₂H₃₃NO₅ Potential CNS activity
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate 1,4-dioxaspiro[4.5]decane Ethyl ester C₁₂H₁₈O₄ Higher lipophilicity
Key Observations :
  • Substituent Impact : The target compound’s 1,3-dioxoisoindolin-2-yl group introduces aromaticity and hydrogen-bonding capacity, distinguishing it from simpler acetamide (AB9152) or chloroacetamide (CID 50988895) analogs. This group may enhance binding to targets like enzymes or receptors requiring π-π interactions .
  • Biological Activity: GUANADREL SULFATE demonstrates that the 1,4-dioxaspiro[4.5]decane scaffold can be pharmacologically active when paired with charged groups (e.g., guanidine), suggesting the target compound’s acetamide-isoindolinone moiety could similarly modulate bioactivity .
  • Physicochemical Properties : The ethyl ester analog (Table 1) exhibits higher lipophilicity, likely improving membrane permeability compared to polar amides. Conversely, the chloroacetamide derivative’s electrophilic Cl atom may increase reactivity but reduce stability .
Spectral Data :
  • NMR: The target compound’s ¹H-NMR would show signals for the spirocyclic methylene (δ ~3.5–4.5 ppm) and isoindolinone aromatic protons (δ ~7.2–7.5 ppm). In contrast, the chloroacetamide analog () exhibits downfield shifts for CH₂Cl (δ ~4.0–4.5 ppm) .
  • IR: The target compound’s IR would display strong C=O stretches (~1670–1750 cm⁻¹) from both the acetamide and isoindolinone, similar to 7f in .

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and molecular interactions, providing a comprehensive overview of its pharmacological properties.

Compound Overview

  • Chemical Name : this compound
  • Molecular Formula : C₁₃H₁₅N₃O₄
  • Molecular Weight : 273.28 g/mol

Synthesis

The compound is synthesized through a multi-step process that involves the formation of the spiro compound followed by the introduction of the isoindoline moiety. The synthetic route typically includes:

  • Formation of the dioxaspiro structure.
  • Functionalization to introduce the isoindoline derivative.
  • Acetylation to yield the final product.

Biological Evaluation

The biological activity of this compound has been evaluated in various studies focusing on its receptor interactions and therapeutic potential.

Pharmacological Properties

The compound has shown promising results in several areas:

  • Receptor Binding Affinity : It exhibits significant binding affinity for serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .
  • Antioxidant Activity : The compound demonstrates notable antioxidant properties, reducing oxidative stress markers in vitro .

Case Studies

  • Study on Anxiety Models : In a rodent model of anxiety, administration of the compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test .
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in neurodegenerative disease models .

Molecular Modeling and Interaction Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets:

Target ReceptorBinding Affinity (kcal/mol)Remarks
5-HT1A-8.61Strong agonist activity
α1-Adrenoceptor-7.45Moderate selectivity

These findings suggest that structural modifications can enhance selectivity and potency against specific receptors.

Q & A

Basic: What are the recommended synthetic routes for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions. A common approach starts with functionalizing the spirocyclic core (1,4-dioxaspiro[4.5]decan-2-ylmethyl) via alkylation or coupling reactions. For example, amide bond formation between 1,3-dioxoisoindolin-2-yl acetic acid derivatives and the spirocyclic amine can be achieved using coupling agents like EDC/HOBt in dry methanol or THF, followed by overnight stirring and purification via column chromatography . Intermediates are characterized using 1H/13C-NMR to confirm structural integrity, FTIR for functional group analysis (e.g., amide C=O stretching at ~1650 cm⁻¹), and HRMS for molecular weight validation .

Advanced: How can reaction conditions be optimized to improve yield in spirocyclic amide synthesis?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in coupling reactions .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts can reduce side reactions .
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps like cyclization .
  • In-line monitoring : TLC or HPLC tracking of reaction progress ensures timely quenching . Computational reaction path searches (e.g., quantum chemical calculations) further identify energy barriers and guide condition adjustments .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : 1H-NMR identifies proton environments (e.g., spirocyclic CH₂ at δ 3.5–4.0 ppm; isoindolinone aromatic protons at δ 7.6–8.2 ppm). 13C-NMR confirms carbonyl carbons (amide C=O at ~170 ppm; isoindolinone C=O at ~168 ppm) .
  • X-ray crystallography : Resolves stereochemistry and spatial arrangement of the spirocyclic and acetamide moieties .
  • Mass spectrometry : HRMS validates the molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₃N₂O₅: 367.16) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Test compound purity via HPLC and verify activity across multiple cell lines or enzyme assays .
  • Target specificity profiling : Use competitive binding assays (e.g., SPR or ITC) to rule off-target effects .
  • Conformational analysis : Molecular docking simulations (e.g., AutoDock) assess binding mode consistency with crystallographic data . For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. aqueous buffer) affecting compound aggregation .

Basic: What are the primary applications of this compound in medicinal chemistry research?

  • Enzyme inhibition : The isoindolinone moiety interacts with catalytic sites of proteases or kinases, making it a candidate for inhibitor design .
  • Receptor modulation : The spirocyclic structure mimics natural ligands (e.g., GPCR agonists/antagonists) .
  • Prodrug development : The dioxaspiro group enhances metabolic stability, enabling sustained release in vivo .

Advanced: What strategies are effective for modifying the compound to enhance binding affinity against a specific target?

  • Bioisosteric replacement : Substitute the dioxaspiro group with 1,4-diazaspiro[4.5]decan-2-yl to improve solubility without altering steric bulk .
  • Side-chain functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) on the isoindolinone ring to strengthen hydrogen bonding with residues like Asp/Glu .
  • Conformational restriction : Incorporate rigid linkers (e.g., propargylamine) to preorganize the molecule for target complementarity .

Basic: How do researchers validate the purity of this compound post-synthesis?

  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms ≥95% purity .
  • Elemental analysis : Matches calculated vs. observed C/H/N/O percentages (±0.4%) .
  • Thermogravimetric analysis (TGA) : Detects solvent/moisture residues affecting crystallinity .

Advanced: What computational tools are recommended for predicting reactivity or degradation pathways?

  • Density Functional Theory (DFT) : Models reaction intermediates and transition states (e.g., hydrolysis of the dioxaspiro ring under acidic conditions) .
  • Molecular Dynamics (MD) : Simulates stability in biological matrices (e.g., plasma protein binding) .
  • Cheminformatics platforms : Tools like Schrodinger’s QikProp predict logP (2.1–2.5) and solubility (≈0.1 mg/mL in water), guiding formulation .

Basic: What safety considerations are critical when handling this compound?

  • Toxicity screening : Ames test for mutagenicity and acute toxicity in rodent models .
  • PPE : Use nitrile gloves and fume hoods due to potential irritancy (amide/isoindolinone groups) .
  • Waste disposal : Incinerate via EPA-approved protocols for halogen-free organics .

Advanced: How can researchers design analogs to mitigate metabolic instability observed in preclinical studies?

  • Metabolic soft spot identification : Use LC-MS/MS to detect major metabolites (e.g., CYP450-mediated oxidation of the spirocyclic ring) .
  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow metabolism .
  • Prodrug approaches : Mask polar groups (e.g., acetamide as a pivalate ester) for improved membrane permeability .

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